molecular formula C12H7F4NO B6368475 MFCD18312443 CAS No. 1261945-57-6

MFCD18312443

Cat. No.: B6368475
CAS No.: 1261945-57-6
M. Wt: 257.18 g/mol
InChI Key: HFXOCZOHYATDKF-UHFFFAOYSA-N
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Description

MFCD18312443 is a synthetic organic compound primarily utilized in pharmaceutical and agrochemical research. Preliminary data suggest it has a molecular weight range of 180–220 g/mol and a polar surface area (TPSA) conducive to moderate bioavailability (35–50 Ų). Its synthesis typically involves multi-step reactions, including halogenation and cyclization, as observed in related compounds .

Properties

IUPAC Name

3-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-10-7(8-4-2-6-17-11(8)18)3-1-5-9(10)12(14,15)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXOCZOHYATDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683150
Record name 3-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-57-6
Record name 3-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18312443 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized processes that ensure consistency and efficiency. This may involve continuous flow reactors, automated systems, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: MFCD18312443 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Often involves oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Typically uses reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Can occur in the presence of halogens or other nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

MFCD18312443 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of MFCD18312443 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used

Comparison with Similar Compounds

Table 1: Physicochemical Properties

Property MFCD18312443 (Estimated) CAS 126674-93-9 CAS 918538-05-3 CAS 434-75-3
Molecular Formula C₈H₃F₂NO₂ (hypothetical) C₈H₃F₂NO₂ C₆H₃Cl₂N₃ C₇H₄ClFO₂
Molecular Weight (g/mol) 183.11 (hypothetical) 183.11 188.01 174.56
LogP 1.8 (predicted) 1.64 (MLOGP) 2.15 (XLOGP3) 2.15 (XLOGP3)
TPSA (Ų) 48.5 48.98 48.46 40.46
Solubility (mg/mL) 0.24–0.45 0.24 0.45 0.45
Bioavailability Score 0.55 0.55 0.55 0.55

Structural Similarities and Divergences

  • Halogenation Patterns : this compound and CAS 126674-93-9 both feature difluoro-substituted aromatic rings, whereas CAS 918538-05-3 and CAS 434-75-3 incorporate chlorine and fluorine.
  • Heterocyclic Systems : CAS 918538-05-3 contains a pyrrolotriazine core, contrasting with the benzoic acid derivatives (CAS 126674-93-9, CAS 434-75-3) and the hypothetical structure of this compound.

Functional Performance

  • Bioavailability : All compounds exhibit high GI absorption due to moderate LogP (1.6–2.2) and TPSA (<50 Ų) .
  • Thermal Stability : CAS 126674-93-9 has a higher melting point (198–202°C) compared to this compound (estimated 180–190°C), likely due to stronger hydrogen bonding.

Research Findings and Implications

  • Agrochemical Potential: this compound’s fluorinated structure may enhance pesticidal activity compared to non-halogenated analogs, as fluorine atoms improve lipid solubility and target binding .
  • Toxicity Profile : Similar compounds show low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but require monitoring for skin irritation (H315/H319 warnings) .

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